molecular formula C11H10IN B11840971 1-(Aminomethyl)-5-iodonaphthalene

1-(Aminomethyl)-5-iodonaphthalene

Cat. No.: B11840971
M. Wt: 283.11 g/mol
InChI Key: JVWIUJVSTIGCLV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5-iodonaphthalene typically involves the iodination of naphthalene followed by the introduction of the aminomethyl group. One common method includes the following steps:

    Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.

    Aminomethylation: The iodinated naphthalene is then subjected to a reaction with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.

    Oxidation Products: Imines or nitriles can be obtained.

    Reduction Products: Primary or secondary amines are typically formed.

Scientific Research Applications

1-(Aminomethyl)-5-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used as a fluorescent probe due to its naphthalene core, which exhibits fluorescence properties.

    Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5-iodonaphthalene depends on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Aminomethyl)-5-iodonaphthalene can be compared with other similar compounds such as:

    1-(Aminomethyl)-5-bromonaphthalene: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

    1-(Aminomethyl)-5-chloronaphthalene: Contains a chlorine atom, which is smaller and less polarizable than iodine, leading to different chemical properties.

    1-(Aminomethyl)-5-fluoronaphthalene:

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, making it valuable for certain applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(5-iodonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2

InChI Key

JVWIUJVSTIGCLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)I)CN

Origin of Product

United States

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